2-Methylamino-1-thiazol-2-yl-ethanone

Medicinal Chemistry Scaffold Functionalization Structure-Activity Relationship

2-Methylamino-1-thiazol-2-yl-ethanone (CAS 1353972-22-1) provides an unsubstituted thiazole scaffold with two derivatizable positions (C4, C5), enabling diverse analog library synthesis that pre-functionalized variants cannot match. Its low LogP (0.5452) supports favorable solubility and reduced metabolic liability, positioning it as an ideal lead optimization starting point. Approximately 100× more cost-effective per gram than the 5-bromo analog, it is the economically rational choice when alternative functionalization strategies are viable. Supported by class-level antimicrobial MIC benchmarks (7.8–46.9 μg/mL against S. aureus and E. coli) to guide screening. Free base, ≥97% purity, available for R&D procurement.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B7901551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylamino-1-thiazol-2-yl-ethanone
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=NC=CS1
InChIInChI=1S/C6H8N2OS/c1-7-4-5(9)6-8-2-3-10-6/h2-3,7H,4H2,1H3
InChIKeyZYCXXPCPWAHMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylamino-1-thiazol-2-yl-ethanone: Core Structural and Physicochemical Baseline for Scientific Procurement


2-Methylamino-1-thiazol-2-yl-ethanone (CAS 1353972-22-1) is a heterocyclic small molecule comprising a thiazole ring substituted at the 2-position with an ethanone moiety bearing an N-methylamino group. The compound has a molecular weight of 156.21 g/mol, a molecular formula of C6H8N2OS, and is commercially available in free base form with purity specifications ≥97% . The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutics and preclinical candidates [1]. This compound serves as a versatile synthetic intermediate and a foundational building block for generating structurally diverse thiazole-containing analogs through modification of the reactive ketone and secondary amine functionalities .

Why 2-Methylamino-1-thiazol-2-yl-ethanone Cannot Be Replaced by In-Class Analogs in Specialized Research Applications


Generic substitution among thiazole derivatives is not scientifically valid due to the critical influence of subtle structural modifications on both chemical reactivity and biological activity. The specific regiochemistry of the methylamino-ethanone moiety at the thiazole 2-position, as found in 2-Methylamino-1-thiazol-2-yl-ethanone, governs its electronic properties, hydrogen-bonding capacity, and steric profile, which directly impact binding affinity to biological targets and synthetic utility in downstream derivatization [1]. Closely related analogs with alternative substitution patterns—such as 4-methyl, 5-bromo, or 5-acetyl variants—exhibit distinct physicochemical properties, altered reactivity, and divergent biological profiles that preclude direct functional interchangeability . The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation Evidence for 2-Methylamino-1-thiazol-2-yl-ethanone Procurement Decisions


Regiochemical Specificity: Unsubstituted Thiazole Core Enables Broader Derivatization Scope Versus 4-Methyl Analog

The unsubstituted thiazole 4- and 5-positions in 2-Methylamino-1-thiazol-2-yl-ethanone permit full synthetic flexibility for late-stage functionalization, in contrast to the 4-methyl-5-acetyl analog which is pre-functionalized and restricts further derivatization options. This structural feature is a critical selection criterion for medicinal chemistry programs requiring iterative analog synthesis around a conserved core .

Medicinal Chemistry Scaffold Functionalization Structure-Activity Relationship

Enhanced Cross-Coupling Reactivity: 5-Bromo Analog Demonstrates 100% Higher Synthetic Utility Cost

While the parent compound 2-Methylamino-1-thiazol-2-yl-ethanone lacks a halogen handle for direct cross-coupling, its 5-bromo analog (CAS 2228756-85-0) provides this functionality at a substantial cost premium. The brominated derivative commands a price approximately 100-fold higher per gram, reflecting both increased synthetic complexity and enhanced utility for palladium-catalyzed transformations [1]. This economic factor informs procurement strategy: the parent compound is preferred when cross-coupling is not required or when alternative functionalization routes are viable.

Synthetic Chemistry Cross-Coupling Lead Optimization

Antimicrobial Activity in 2-Aminothiazole Class: Quantitative MIC Data for Structurally Proximal Analogs

While compound-specific MIC data for 2-Methylamino-1-thiazol-2-yl-ethanone are not publicly available, class-level evidence from structurally related 2-substituted aminothiazoles provides a quantitative benchmark for antimicrobial potential. A series of novel 2-substituted aminothiazoles demonstrated MIC values of 46.9 μg/mL against E. coli and 7.8 μg/mL against S. aureus [1]. These values establish a baseline expectation for antibacterial activity within this chemical series and can guide initial screening concentrations in antimicrobial assays.

Antimicrobial Research Thiazole Derivatives Minimum Inhibitory Concentration

Physicochemical Property Differentiation: LogP and TPSA Values Predict Distinct ADME Profile Versus 4-Methyl Analog

Computational physicochemical parameters reveal a meaningful difference in lipophilicity between 2-Methylamino-1-thiazol-2-yl-ethanone (LogP = 0.5452) and its 4-methyl analog (LogP = 0.98, calculated). The lower LogP value of the target compound predicts improved aqueous solubility and potentially reduced plasma protein binding, which are favorable attributes for drug development candidates . The topological polar surface area (TPSA) of 41.99 Ų falls within the optimal range for oral bioavailability and blood-brain barrier penetration prediction [1].

Drug Discovery ADME Prediction Physicochemical Properties

Validated Application Scenarios for 2-Methylamino-1-thiazol-2-yl-ethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for Diversity-Oriented Synthesis

This scenario leverages the unsubstituted thiazole C4 and C5 positions to generate structurally diverse analog libraries. 2-Methylamino-1-thiazol-2-yl-ethanone serves as a conserved core scaffold upon which iterative functionalization at multiple sites enables systematic exploration of chemical space. This is supported by the compound's structural versatility, with two unsubstituted positions available for derivatization compared to pre-functionalized analogs that constrain accessible diversity .

Lead Optimization in Drug Discovery Programs Requiring Favorable ADME Properties

In drug discovery, compounds with lower lipophilicity (LogP < 1) are preferred for lead optimization due to their reduced risk of off-target binding and metabolic liabilities. With a calculated LogP of 0.5452, 2-Methylamino-1-thiazol-2-yl-ethanone enters chemical space associated with favorable solubility and pharmacokinetic properties, positioning it as a suitable starting point for further optimization toward drug candidates .

Cost-Efficient Exploratory Synthesis Without Cross-Coupling Requirements

Research programs that do not require palladium-catalyzed cross-coupling reactions benefit from the substantially lower cost of the parent compound relative to halogenated analogs. The 5-bromo analog commands a price premium of approximately 100-fold per gram, representing a quantifiable cost barrier. Procurement of the parent compound for exploratory chemistry is therefore the economically rational choice when alternative functionalization strategies are viable .

Antimicrobial Screening Within 2-Aminothiazole Chemical Series

The compound can be prioritized for antimicrobial screening based on class-level evidence indicating MIC values of 7.8-46.9 μg/mL against S. aureus and E. coli for structurally related 2-aminothiazole derivatives. These quantitative benchmarks inform initial assay concentrations and provide a framework for interpreting potency outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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